molecular formula C5H7N3O2S B3262582 4-Methylpyrimidine-2-sulfonamide CAS No. 35762-77-7

4-Methylpyrimidine-2-sulfonamide

Cat. No.: B3262582
CAS No.: 35762-77-7
M. Wt: 173.2 g/mol
InChI Key: WXLNVTKRXIXEJI-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-sulfonamide is an organosulfur compound with the molecular formula C₅H₇N₃O₂S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

4-Methylpyrimidine-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

Target of Action

4-Methylpyrimidine-2-sulfonamide primarily targets the human estrogen receptor alpha (ERα) and CDK2/Cyclin proteins . These proteins play a crucial role in cell cycle regulation and hormone-responsive gene expression, respectively .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This interaction results in the compound binding to ERα and CDK2/Cyclin proteins with high affinity . The binding of this compound to these proteins can inhibit their normal function, potentially leading to altered cell cycle progression and gene expression .

Biochemical Pathways

This compound affects the dihydropteroate synthetase pathway . This pathway is vital for the synthesis of folate, a key molecule required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this pathway, the compound can disrupt DNA synthesis and cell division .

Pharmacokinetics

Like other sulfonamides, it is likely to have good oral bioavailability and be distributed widely in the body

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target proteins. By binding to ERα and CDK2/Cyclin proteins, the compound can disrupt normal cell cycle progression and hormone-responsive gene expression . This can lead to the death of cancer cells, providing a potential therapeutic effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the body, such as food or other drugs, can affect the absorption and metabolism of the compound .

Safety and Hazards

The compound is associated with certain hazards. The GHS07 pictogram applies to it, and the signal word is “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-sulfonamide typically involves the sulfonation of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative. The reaction conditions often require controlled temperatures and careful handling of reagents due to the exothermic nature of the sulfonation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactors where 4-methylpyrimidine is treated with sulfur trioxide or oleum. The resulting sulfonic acid intermediate is then converted to the sulfonamide through neutralization with aqueous ammonia or other suitable amines. This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl sulfonamides.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness: 4-Methylpyrimidine-2-sulfonamide stands out due to its specific substitution pattern on the pyrimidine ring, which may confer unique binding properties and biological activity compared to other sulfonamides. Its methyl group at the 4-position can influence its pharmacokinetics and pharmacodynamics, making it a distinct candidate for further research and development.

Properties

IUPAC Name

4-methylpyrimidine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLNVTKRXIXEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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